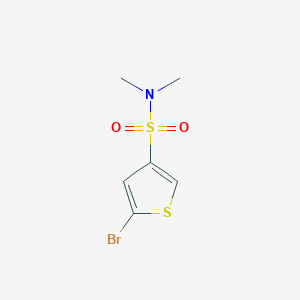![molecular formula C7H14Cl2O3 B13710764 1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane](/img/structure/B13710764.png)
1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane is an organic compound with the molecular formula C5H10Cl2O2 It is a chlorinated ether, characterized by the presence of chlorine atoms and ether linkages in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane typically involves the reaction of ethylene glycol with thionyl chloride to form 2-chloroethanol. This intermediate is then reacted with sodium methoxide to produce 2-(chloromethoxy)ethanol. Subsequent reactions with ethylene oxide and additional chlorination steps yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ether linkages can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane involves its reactivity with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ether linkages provide flexibility and stability to the molecule, allowing it to interact with various molecular targets. The pathways involved include nucleophilic attack on the carbon atoms adjacent to the chlorine atoms, leading to the formation of new bonds and the release of chloride ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-ethoxyethane: Similar structure but with fewer ether linkages.
1,2-Bis(2-chloroethoxy)ethane: Contains two chlorine atoms and two ether linkages, making it more reactive.
2-[2-(2-Chloroethoxy)ethoxy]ethanol: Contains a hydroxyl group, making it more hydrophilic.
Uniqueness
1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane is unique due to its multiple ether linkages and chlorine atoms, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications in different fields of research and industry .
Eigenschaften
Molekularformel |
C7H14Cl2O3 |
|---|---|
Molekulargewicht |
217.09 g/mol |
IUPAC-Name |
1-(2-chloroethoxy)-2-[2-(chloromethoxy)ethoxy]ethane |
InChI |
InChI=1S/C7H14Cl2O3/c8-1-2-10-3-4-11-5-6-12-7-9/h1-7H2 |
InChI-Schlüssel |
NAZWAFBDEPGDBR-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCCl)OCCOCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)





![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)](/img/structure/B13710733.png)



![4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione](/img/structure/B13710747.png)


